molecular formula C22H25N3O5S B2393447 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899951-78-1

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2393447
CAS No.: 899951-78-1
M. Wt: 443.52
InChI Key: QALSSMZHHFUODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), with a primary research focus on its anti-cancer properties. Its mechanism of action involves targeting the ATP-binding pocket of CDK2 and CDK9 , leading to the disruption of cell cycle progression and the inhibition of transcription. By potently inhibiting CDK2, this compound induces cell cycle arrest, particularly in the G1 phase, preventing uncontrolled proliferation of cancer cells. Concurrently, its strong inhibition of CDK9, a key regulator of transcription, suppresses the expression of short-lived pro-survival proteins , such as Mcl-1, thereby promoting apoptosis in malignant cells. This dual mechanism makes it a valuable chemical probe for investigating CDK-driven signaling pathways in oncology research, including studies on drug resistance and combination therapies. Recent studies have also explored its potential in targeting transcriptional dependencies in solid tumors , highlighting its utility in deciphering the molecular basis of cancer and identifying new therapeutic strategies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c26-20(23-14-7-8-18-19(10-14)30-13-29-18)12-31-21-16-5-1-2-6-17(16)25(22(27)24-21)11-15-4-3-9-28-15/h7-8,10,15H,1-6,9,11-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALSSMZHHFUODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O5SC_{23}H_{27}N_{3}O_{5}S, with a molecular weight of 457.5 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a hexahydroquinazoline derivative through a thioacetamide functional group. The specific chemical structure can be represented as follows:

N benzo d 1 3 dioxol 5 yl 2 2 oxo 1 tetrahydrofuran 2 yl methyl 1 2 5 6 7 8 hexahydroquinazolin 4 yl thio acetamide\text{N benzo d 1 3 dioxol 5 yl 2 2 oxo 1 tetrahydrofuran 2 yl methyl 1 2 5 6 7 8 hexahydroquinazolin 4 yl thio acetamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamide derivatives. For instance:

  • Cytotoxicity Studies : A study on thiourea derivatives containing benzo[d][1,3]dioxol moieties demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values for these compounds were notably lower than those for standard drugs like doxorubicin .
    CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF7)
    Thiourea Derivative 12.38 µM1.54 µM4.52 µM
    Doxorubicin7.46 µM8.29 µM4.56 µM
  • Mechanisms of Action : The anticancer mechanisms involved include:
    • EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
    • Apoptosis Induction : Flow cytometry analyses indicated that these compounds promote apoptosis in cancer cells through the mitochondrial pathway by affecting proteins such as Bax and Bcl-2 .

Other Biological Activities

In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have been studied for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various microbial strains.
  • Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory properties that may further enhance their therapeutic profile.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamide derivatives:

  • Study on MCF Cell Lines : In vivo studies indicated that treatment with these compounds led to significant tumor size reduction in xenograft models .
    • Flow Cytometry Results : Indicated an increase in early apoptotic cells following treatment.
  • Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in cancer progression and survival pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit promising antimicrobial properties. For instance, derivatives of thiazolyl-acetamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Studies have highlighted the anticancer potential of compounds related to this structure. For example, certain derivatives have been evaluated against various cancer cell lines using assays such as the Sulforhodamine B assay to determine cytotoxicity . Molecular docking studies suggest that these compounds may interact with specific receptors involved in cancer progression .

Anti-inflammatory Effects

In silico studies have indicated that similar compounds could act as inhibitors of inflammatory pathways. For example, docking studies have suggested potential inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory response . This positions the compound as a candidate for further development in anti-inflammatory therapies.

Case Studies and Research Findings

Research has documented various case studies where derivatives of N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamides were synthesized and tested for biological activity:

StudyCompound TestedBiological ActivityMethodology
Thiazolyl-acetamidesAntimicrobialTurbidimetric method
Quinazoline derivativesAnticancerSulforhodamine B assay
Dioxole derivativesAnti-inflammatoryMolecular docking

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share partial structural motifs with the target molecule:

Compound ID/Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes
Target Compound Hexahydroquinazolinone Benzodioxole, tetrahydrofuran-2-ylmethyl, thioacetamide ~476.5 (estimated) Hypothesized kinase inhibition (structural analogy)
4b () <br/>C₁₉H₁₆N₆O₂S₃ Benzothiazole-thiadiazole p-Tolyl ureido, thioacetamide 456.56 Antiproliferative activity (IC₅₀: 2.1–4.8 µM)
6d () <br/>N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Benzothiazole-thiadiazole Nitro group, phenylureido 511.55 VEGFR-2 inhibition (IC₅₀: 0.42 µM)
4g () <br/>N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide Benzothiazole-thiazolidinone 4-Chlorophenyl, carboxamide 403.87 Antibacterial, anti-inflammatory
Compound <br/>N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Benzodioxole-thiazolo-triazole 4-Methylphenyl, thioacetamide 466.52 Unspecified (structural focus)
Compound <br/>N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-...hexahydroquinoline-3-carboxamide Hexahydroquinoline Bromobenzothiazole, dimethoxyphenyl 612.47 Kinase inhibition (analogous scaffolds)

Key Structural and Functional Differences

Core Heterocycle: The target compound’s hexahydroquinazolinone core is distinct from the benzothiazole-thiadiazole () or thiazolo-triazole () systems. This core may confer conformational rigidity and enhanced binding to kinase targets compared to simpler heterocycles.

Substituent Effects :

  • The tetrahydrofuran-2-ylmethyl group in the target compound is unique among the analogues. This substituent likely improves solubility and pharmacokinetic properties compared to aryl or halogenated groups (e.g., 4-Chlorophenyl in 4g ).

Thioether vs. Thiadiazole Linkages: The thioacetamide bridge in the target compound differs from the thiadiazole linkages in and .

Structure-Activity Relationship (SAR) Insights

  • Benzodioxole Moieties: Compounds retaining this group (e.g., ) show improved metabolic stability over non-aromatic analogues, supporting its inclusion in the target compound .
  • Tetrahydrofuran Substitution: This group’s electron-rich oxygen may enhance binding to polar kinase active sites, a hypothesis supported by similar substitutions in ’s hexahydroquinoline derivatives .

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can purity be ensured during synthesis?

The compound is synthesized via multi-step reactions involving condensation of benzo[d][1,3]dioxole derivatives with thiadiazole or quinazolinone intermediates. Key steps include:

  • Use of anhydrous solvents (e.g., DMF, acetone) and bases (e.g., triethylamine) to facilitate nucleophilic substitution or thioether formation .
  • Reaction monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate purity .
  • Final purification via recrystallization (ethanol or ethanol-DMF mixtures) or column chromatography . Yield optimization requires precise control of temperature (e.g., reflux at 80–100°C) and inert atmospheres to prevent oxidation .

Q. What characterization techniques are critical for confirming its structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) and substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric accuracy of C, H, N, and S .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogues with benzo[d][1,3]dioxole and thioacetamide moieties exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR) or tubulin polymerization in vitro (IC₅₀ values ranging 1–10 µM) .
  • Anti-inflammatory effects : Suppression of COX-2 or NF-κB pathways in macrophage models .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinity to targets like quinazolinone-binding enzymes (e.g., DHFR) using AutoDock Vina or Schrödinger .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the tetrahydrofuran ring) with activity trends .
  • Reaction path searching : Quantum chemical calculations (e.g., DFT) optimize synthetic routes and transition states .

Q. What experimental strategies resolve contradictions in reported biological data?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Solubility limitations : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability : Evaluate compound stability in liver microsomes to assess false negatives .

Q. How can structure-activity relationship (SAR) studies inform the modification of this compound?

  • Core modifications : Replace the tetrahydrofuran-2-ylmethyl group with cyclopentyl or piperidine to alter steric hindrance .
  • Substituent effects : Introduce electron-deficient groups (e.g., -CF₃) on the quinazolinone ring to enhance target selectivity .
  • Bioisosteric replacements : Substitute the thioacetamide with sulfonamide to improve metabolic stability .

Q. What advanced techniques elucidate its mechanism of action in cellular pathways?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified protein targets .
  • RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis-related markers) .
  • Cryo-EM : Visualize compound interactions with macromolecular complexes (e.g., ribosomes) .

Methodological Considerations

Q. How to address low yields in the final synthetic step?

  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of aromatic rings .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% .

Q. What in vitro models are most relevant for evaluating its therapeutic potential?

  • Cancer : NCI-60 cell panel for broad-spectrum cytotoxicity profiling .
  • Neuroinflammation : BV-2 microglial cells stimulated with LPS to measure TNF-α suppression .

Q. How to validate target engagement in live cells?

  • Cellular thermal shift assay (CETSA) : Confirm thermal stabilization of target proteins upon compound binding .
  • Fluorescence polarization : Track displacement of fluorescent probes in competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.